Enhanced Lipophilicity Relative to the 2-Des-Methyl Analog: LogP Comparison
The 2-methyl substituent on 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine significantly increases lipophilicity compared to the des-methyl comparator 6-bromoimidazo[1,2-a]pyridin-8-amine. The target compound has a computed LogP of 2.57 , whereas the 2-des-methyl analog (CAS 676371-00-9) has a computed LogP of 2.26 [1]. This +0.31 log unit increase translates to approximately a 2-fold increase in partition coefficient, which can improve passive membrane permeability in cell-based assays without introducing additional hydrogen bond donors or acceptors [2].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.57 (computed) |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9): LogP = 2.26 (computed) |
| Quantified Difference | Δ LogP = +0.31 (~2-fold higher partition coefficient) |
| Conditions | Predicted LogP using fragmentation methods; consistent across ChemSrc and Molbase databases |
Why This Matters
For medicinal chemists optimizing CNS penetration or cellular permeability, a 0.3 log unit lipophilicity gain can be the difference between a compound that engages an intracellular target and one that fails to cross the cell membrane.
- [1] Molbase, 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9): LogP 2.26020, PSA 43.32, Density 1.899 g/cm³. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
